N4-Benzoyl-5'-O-(dimethoxytrityl)-5-methyl-2'-O-methylcytidine
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Overview
Description
N4-Benzoyl-5’-O-(dimethoxytrityl)-5-methyl-2’-O-methylcytidine is a modified nucleoside analog. It is primarily used in the synthesis of oligonucleotides, which are short DNA or RNA molecules. These modified nucleosides are crucial in various biochemical and pharmaceutical applications, including antiviral and anticancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-Benzoyl-5’-O-(dimethoxytrityl)-5-methyl-2’-O-methylcytidine involves multiple steps. The process typically starts with the protection of the hydroxyl groups of the nucleoside. The dimethoxytrityl (DMT) group is commonly used for this purpose. The benzoyl group is then introduced to protect the amino group. The methylation of the 2’-hydroxyl group is achieved using methyl iodide in the presence of a base .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput techniques to ensure efficiency and purity. The reaction conditions are optimized to achieve high yields and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N4-Benzoyl-5’-O-(dimethoxytrityl)-5-methyl-2’-O-methylcytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to remove protective groups.
Substitution: Nucleophilic substitution reactions are common, especially in the modification of the nucleoside.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium azide and thiols are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxides, while substitution reactions can introduce various functional groups into the nucleoside .
Scientific Research Applications
N4-Benzoyl-5’-O-(dimethoxytrityl)-5-methyl-2’-O-methylcytidine has several scientific research applications:
Chemistry: Used in the synthesis of modified oligonucleotides for various biochemical studies.
Biology: Employed in the study of DNA and RNA interactions and modifications.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the production of synthetic nucleotides for research and therapeutic purposes.
Mechanism of Action
The mechanism of action of N4-Benzoyl-5’-O-(dimethoxytrityl)-5-methyl-2’-O-methylcytidine involves its incorporation into oligonucleotides. The compound can interfere with the normal functioning of nucleic acids, leading to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include viral polymerases and cellular enzymes involved in DNA synthesis .
Comparison with Similar Compounds
Similar Compounds
- N4-Benzoyl-5’-O-(dimethoxytrityl)-2’-deoxycytidine
- N4-Benzoyl-5’-O-(dimethoxytrityl)-3’-deoxycytidine
Uniqueness
N4-Benzoyl-5’-O-(dimethoxytrityl)-5-methyl-2’-O-methylcytidine is unique due to its specific modifications, which enhance its stability and functionality in oligonucleotide synthesis. The presence of the methyl group at the 2’-position and the benzoyl group at the N4-position provides additional protection and reactivity compared to other similar compounds .
Properties
IUPAC Name |
N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H39N3O8/c1-25-23-42(38(45)41-35(25)40-36(44)26-11-7-5-8-12-26)37-34(48-4)33(43)32(50-37)24-49-39(27-13-9-6-10-14-27,28-15-19-30(46-2)20-16-28)29-17-21-31(47-3)22-18-29/h5-23,32-34,37,43H,24H2,1-4H3,(H,40,41,44,45) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUDDUQHVVDKLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H39N3O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
677.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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